甲基氨基-PEG4-t-丁基酯

描述

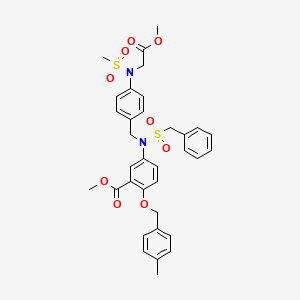

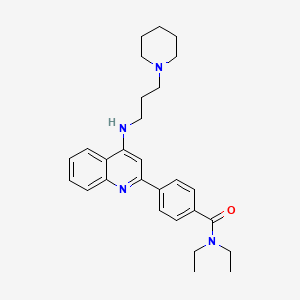

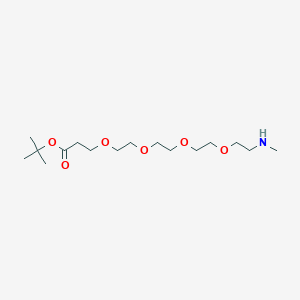

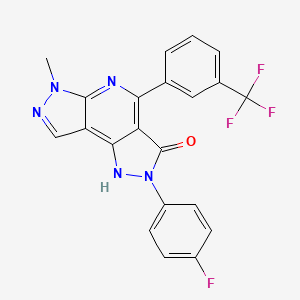

Methylamino-PEG4-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

科学研究应用

聚酯-脲聚合物的生物降解

Dupret等人(1999年)进行的研究探讨了聚酯-脲聚合物的生物降解,其中聚丁二酸丁二酯(PBA)和聚乙烯琥珀酸酯(PEgS)被用作构建模块。这些研究对于理解聚合物的生物降解性具有重要意义,这可能对在环保材料中使用甲基氨基-PEG4-t-丁基酯具有影响(Dupret等人,1999年)。

药物传递中的PEG共轭物

Smith等人(2013年)利用Mitsunobu反应将α4整合素抑制剂的t-丁基酯与PEG连接起来,展示了这类共轭物在药物传递系统中的潜力。这项研究可以为在类似生物医学应用中使用甲基氨基-PEG4-t-丁基酯提供见解(Smith et al., 2013)。

PEG的热/氧化降解和稳定化

Han等人(1997年)研究了聚乙二醇(PEG)的热降解和稳定化,这对于理解甲基氨基-PEG4-t-丁基酯在不同条件下的稳定性和降解途径是相关的(Han et al., 1997)。

具有温度敏感性的可降解聚合物

Sun等人(2011年)合成了具有温度敏感性的可降解聚氨酯,使用了聚乙二醇(PEG)和L-赖氨酸酯二异氰酸酯(LDI)。这项研究的发现对于在智能材料和温度响应应用中潜在使用甲基氨基-PEG4-t-丁基酯是相关的(Sun et al., 2011)。

准固态共聚物电解质

Cai等人(2019年)利用丁基丙烯酸酯等组分开发了一种准固态共聚物电解质。这项研究有助于理解甲基氨基-PEG4-t-丁基酯在类似锂硫电池电解质系统中的作用(Cai et al., 2019)。

二元混合物的热力学和NMR光谱

Kumar等人(2016年)探讨了PEGBE 206和甲基氨基乙醇之间的相互作用,使用了热力学和NMR光谱。这项研究有助于理解二元混合物中涉及甲基氨基-PEG4-t-丁基酯的分子相互作用(Kumar et al., 2016)。

尼龙的增塑剂

Alperstein和Knani(2017年)专注于设计尼龙的新型增塑剂,包括丁基酯,这可能为在聚酰胺材料中使用甲基氨基-PEG4-t-丁基酯作为增塑剂提供见解(Alperstein & Knani, 2017)。

作用机制

Target of Action

Methylamino-PEG4-t-butyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The compound contains a methylamine group and two t-butyl ester groups . The methylamine group is reactive with carboxylic acids and carbonyls (ketone, aldehyde), allowing it to form bonds with target proteins . The t-butyl protected carboxyl acid groups can be deprotected under acidic conditions to form acid, which can undergo amide coupling .

Biochemical Pathways

As a linker in PROTACs, Methylamino-PEG4-t-butyl ester plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific targets of the PROTAC.

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) spacer in Methylamino-PEG4-t-butyl ester increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of Methylamino-PEG4-t-butyl ester is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of Methylamino-PEG4-t-butyl ester can be influenced by various environmental factors. For example, the deprotection of its t-butyl protected carboxyl acid groups occurs under acidic conditions . Furthermore, its solubility, and thus its bioavailability and efficacy, can be affected by the polarity of the environment due to its hydrophilic PEG spacer .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZXARLRHZPMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

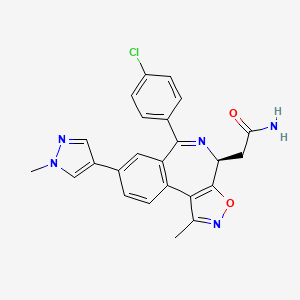

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)

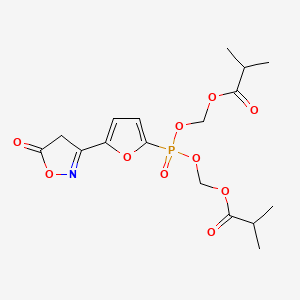

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)